1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H28N4O and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.22631153 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide, as part of a broader family of pyrazole derivatives, has been explored in various scientific research areas. One of the key areas is the design and synthesis of chemical libraries for biological evaluations. For instance, a study focused on preparing a library of carboxamides, including similar pyrazole compounds, for biological testing against C. elegans (Donohue et al., 2002).
Cytostatic Activity
Another significant area of research is the investigation of cytostatic activities of pyrazole derivatives. These compounds have been synthesized and evaluated for their potential to inhibit cell growth, particularly in cancer research. Studies have shown that bromomethylpyrazole nucleosides derived from similar structures exhibit notable cytostatic activity against HeLa cell cultures (García-López et al., 1979).
Anticancer Agents
The development of novel anticancer agents is a crucial research application for these pyrazole derivatives. For instance, a study focused on synthesizing novel indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity in vitro against various human cancer types (Hassan et al., 2021).
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. Research has demonstrated the synthesis of new pyrazoline and pyrazole derivatives showing significant antibacterial and antifungal activities against various microorganisms (Hassan, 2013).
Enzyme Inhibition
These compounds have potential applications in enzyme inhibition studies. A research project synthesized pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, offering insights into their role as enzyme inhibitors (Rahmouni et al., 2016).
Antiinflammatory Agents
The exploration of anti-inflammatory properties is another key area. Compounds like N-substituted-5-amino-pyrazole carboxamides, synthesized from similar structures, have shown significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Positron Emission Tomography (PET) Agents
In nuclear medicine, these compounds are being studied for their potential as PET imaging agents. For example, a pyrazole derivative was synthesized for imaging the IRAK4 enzyme in neuroinflammation, showcasing its application in diagnostic imaging (Wang et al., 2018).
Future Directions
Properties
IUPAC Name |
2-ethyl-N-[1-(1H-indol-2-yl)ethyl]-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-6-25-20(13-17(23-25)11-14(2)3)21(26)24(5)15(4)19-12-16-9-7-8-10-18(16)22-19/h7-10,12-15,22H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDGPBITUXBAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)C(C)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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